molecular formula C9H5N3O B1417845 3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile CAS No. 1082040-18-3

3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Cat. No. B1417845
M. Wt: 171.16 g/mol
InChI Key: PWRRHJGFGZJDNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile” is a chemical compound with the molecular formula C9H5N3O . It is a derivative of pyrrolopyridine, a heterocyclic compound .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . These compounds were synthesized as part of a study to develop potent inhibitors of the fibroblast growth factor receptor (FGFR) . The exact synthesis process of “3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile” is not specified in the available resources.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 190.16 . More detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Synthesis and Characterization

  • Biologically Active Scaffolds : 3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile derivatives have been synthesized and characterized for their potential as biologically active compounds. These derivatives include various pyrrolo[2,3-b]pyridine scaffolds that have been fully characterized and are promising for biological applications (Sroor, 2019).

Material Sciences

  • Optical and Junction Characteristics : Studies on pyridine derivatives, including 3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, have revealed their potential in material sciences, particularly in optical functions and diode characteristics. These derivatives have been found to exhibit properties that make them suitable for use in various electronic and optoelectronic applications (Zedan, El-Taweel, & El-Menyawy, 2020).

Organic Chemistry and Catalysis

  • Heterocyclic Synthesis : This chemical is a key component in the synthesis of diverse heterocyclic compounds, including pyrrolopyridines and pyridopyrimidines, which are significant in organic synthesis and catalysis (Abdel-Mohsen & Geies, 2008).

Pharmaceutical Research

  • Molecular Docking and In Vitro Screening : The derivatives of 3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile have been utilized in molecular docking studies and in vitro screenings for their potential as pharmaceutical agents. These screenings are aimed at discovering new drugs and therapeutics (Flefel et al., 2018).

Crystallography and Structural Analysis

  • Crystal Structure Analysis : The crystal structures of certain derivatives have been elucidated to understand their molecular conformation, intermolecular interactions, and potential applications in materials science (Moustafa & Girgis, 2007).

Safety And Hazards

The compound has been associated with hazard statements H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O/c10-3-7-1-2-8-6(5-13)4-11-9(8)12-7/h1-2,4-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRRHJGFGZJDNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2C=O)N=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301234392
Record name 3-Formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301234392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

CAS RN

1082040-18-3
Record name 3-Formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082040-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301234392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Reactant of Route 3
Reactant of Route 3
3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Reactant of Route 4
Reactant of Route 4
3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Reactant of Route 5
Reactant of Route 5
3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Reactant of Route 6
Reactant of Route 6
3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.